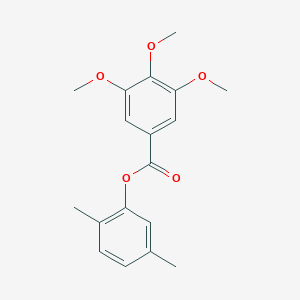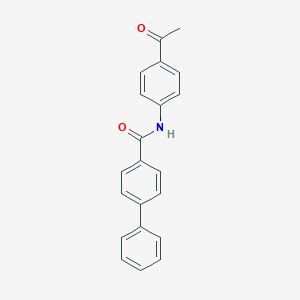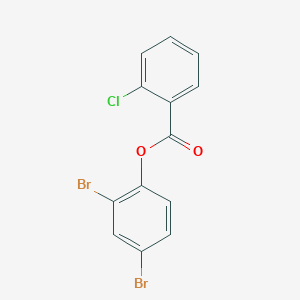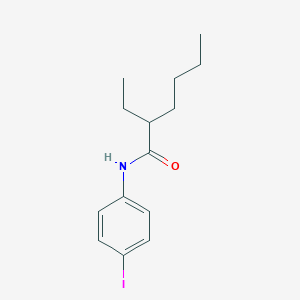![molecular formula C15H13NO4 B289749 Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate](/img/structure/B289749.png)
Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate (DMPI) is a synthetic compound that has shown potential for use in scientific research due to its unique chemical structure and properties. It belongs to the class of indolizine derivatives and is a heterocyclic compound that consists of two fused rings. DMPI has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.
作用机制
The mechanism of action of Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the growth and replication of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects:
Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the growth and replication of cancer cells, viruses, and bacteria. Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate has also been shown to induce apoptosis in cancer cells. Additionally, Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
The advantages of using Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate in lab experiments include its unique chemical structure and properties, which make it a good candidate for studying the mechanisms of action of cancer, viruses, and bacteria. Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate has also been shown to have low toxicity and good solubility in water. However, the limitations of using Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate in lab experiments include the need for further studies to understand its mechanism of action fully. Additionally, Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate may have limited bioavailability in vivo.
未来方向
There are several future directions for research on Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate. These include studying its mechanism of action in more detail, exploring its potential as an anticancer, antiviral, and antibacterial agent, and investigating its potential for use in drug delivery systems. Additionally, future research could focus on developing new synthesis methods for Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate and exploring its potential for use in other fields, such as materials science and catalysis.
合成方法
Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate can be synthesized using different methods, including the Pictet-Spengler reaction, the Friedlander reaction, and the Vilsmeier-Haack reaction. The Pictet-Spengler reaction involves the condensation of tryptamine with a carbonyl compound, followed by cyclization to form the indolizine ring. The Friedlander reaction involves the reaction of a β-amino ketone with an aldehyde or ketone, followed by cyclization to form the indolizine ring. The Vilsmeier-Haack reaction involves the reaction of an amine with a carbonyl compound, followed by cyclization to form the indolizine ring.
科学研究应用
Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate has shown potential for use in scientific research due to its unique chemical structure and properties. It has been studied for its anticancer, antiviral, and antibacterial properties. Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to inhibit the replication of viruses and bacteria.
属性
分子式 |
C15H13NO4 |
|---|---|
分子量 |
271.27 g/mol |
IUPAC 名称 |
dimethyl 3-methyl-11-azatricyclo[5.3.1.04,11]undeca-1(10),2,4,6,8-pentaene-2,5-dicarboxylate |
InChI |
InChI=1S/C15H13NO4/c1-8-12(15(18)20-3)11-6-4-5-9-7-10(14(17)19-2)13(8)16(9)11/h4-7H,1-3H3 |
InChI 键 |
PNQLSHSPCIKFKZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC3=CC(=C1N32)C(=O)OC)C(=O)OC |
规范 SMILES |
CC1=C(C2=CC=CC3=CC(=C1N32)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



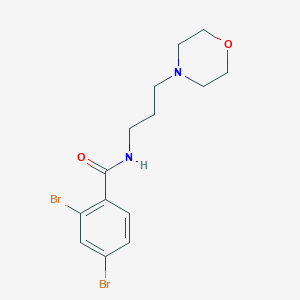
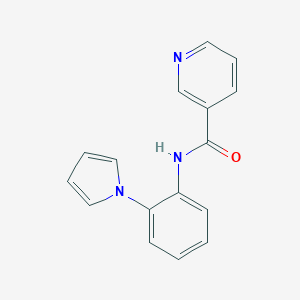
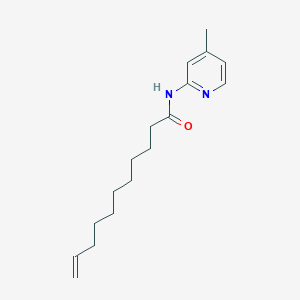

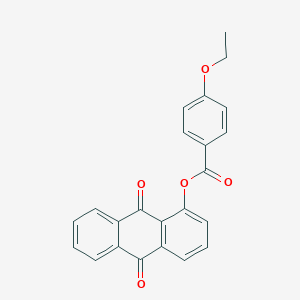
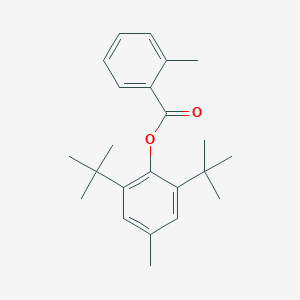
![10-[(3-Methylbenzoyl)oxy]decyl 3-methylbenzoate](/img/structure/B289682.png)



